2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide
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Overview
Description
2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethylsulfonyl group attached to the benzene ring and a methylphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide typically involves the reaction of 2-methylphenylamine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: Used for amine protection/deprotection sequences.
Benzimidazole derivatives: Evaluated as cyclooxygenase inhibitors.
Uniqueness
2-(ethylsulfonyl)-N-(2-methylphenyl)benzamide is unique due to its specific structural features, such as the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17NO3S |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2-ethylsulfonyl-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3S/c1-3-21(19,20)15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18) |
InChI Key |
LSXVETXKXBPLKS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C |
Origin of Product |
United States |
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